Cas no 923210-33-7 (4-(Furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol)
4-(Furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
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- 3H-1,2,4-Triazole-3-thione, 4-(2-furanylmethyl)-2,4-dihydro-5-(1-pyrrolidinyl)-
- 4-(Furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol
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- Inchi: 1S/C11H14N4OS/c17-11-13-12-10(14-5-1-2-6-14)15(11)8-9-4-3-7-16-9/h3-4,7H,1-2,5-6,8H2,(H,13,17)
- InChI Key: UUNYWGLLTBMZJH-UHFFFAOYSA-N
- SMILES: N1=C(N2CCCC2)N(CC2=CC=CO2)C(=S)N1
Experimental Properties
- Density: 1.46±0.1 g/cm3(Predicted)
- Boiling Point: 353.5±44.0 °C(Predicted)
- pka: 7.52±0.20(Predicted)
4-(Furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F895550-50mg |
4-(Furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol |
923210-33-7 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F895550-100mg |
4-(Furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol |
923210-33-7 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F895550-500mg |
4-(Furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol |
923210-33-7 | 500mg |
$ 320.00 | 2022-06-04 | ||
| Enamine | EN300-26014-1g |
4-[(furan-2-yl)methyl]-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol |
923210-33-7 | 98% | 1g |
$256.0 | 2023-09-14 | |
| Enamine | EN300-26014-5g |
4-[(furan-2-yl)methyl]-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol |
923210-33-7 | 98% | 5g |
$743.0 | 2023-09-14 | |
| Enamine | EN300-26014-10g |
4-[(furan-2-yl)methyl]-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol |
923210-33-7 | 98% | 10g |
$1101.0 | 2023-09-14 | |
| Enamine | EN300-26014-0.05g |
4-[(furan-2-yl)methyl]-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol |
923210-33-7 | 95.0% | 0.05g |
$42.0 | 2025-02-20 | |
| Enamine | EN300-26014-0.1g |
4-[(furan-2-yl)methyl]-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol |
923210-33-7 | 95.0% | 0.1g |
$66.0 | 2025-02-20 | |
| Enamine | EN300-26014-0.25g |
4-[(furan-2-yl)methyl]-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol |
923210-33-7 | 95.0% | 0.25g |
$92.0 | 2025-02-20 | |
| Enamine | EN300-26014-0.5g |
4-[(furan-2-yl)methyl]-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol |
923210-33-7 | 95.0% | 0.5g |
$175.0 | 2025-02-20 |
4-(Furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 4-(Furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol
Chemical Profile of 4-(Furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 923210-33-7)
4-(Furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by its unique structural framework, which integrates a furan ring, a pyrrolidine moiety, and a triazole scaffold. This compound has garnered significant attention in the field of medicinal chemistry due to its potential pharmacological properties and its role as a key intermediate in the synthesis of bioactive molecules. The presence of multiple nitrogen-containing heterocycles enhances its versatility, making it a valuable candidate for further exploration in drug discovery and development.
The CAS No. 923210-33-7 uniquely identifies this chemical entity, facilitating its recognition in scientific literature and databases. The compound's molecular structure consists of a central triazole ring substituted at the 3-position with a thiol group, at the 4-position with a furan-2-ylmethyl group, and at the 5-position with a pyrrolidin-1-yl group. This arrangement imparts distinct electronic and steric properties that are critical for its interaction with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds more accurately. The furan ring in 4-(Furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol is known to exhibit π-stacking interactions with aromatic residues in proteins, which can modulate receptor activity. Similarly, the pyrrolidine moiety contributes to hydrophobic interactions and can influence the compound's solubility and bioavailability.
The triazole scaffold is particularly noteworthy for its role in medicinal chemistry. Triazoles have been widely used in the development of antifungal agents, anti-inflammatory drugs, and even antiviral medications due to their ability to form stable complexes with biological targets. The thiol group at the 3-position of the triazole ring further enhances the compound's reactivity, allowing for post-synthetic modifications that can fine-tune its pharmacological properties.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). 4-(Furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol has been identified as a promising candidate for this purpose due to its ability to disrupt key PPIs involved in various pathological processes. Studies have shown that compounds with similar structural motifs can interfere with the assembly of protein complexes that are essential for cell signaling pathways associated with cancer and inflammation.
The synthesis of 4-(Furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the thiol group necessitates careful handling to prevent oxidation, which can alter the compound's properties. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic framework efficiently.
Evaluation of the pharmacokinetic properties of 4-(Furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol has revealed promising characteristics that make it suitable for further development. Preliminary studies indicate good oral bioavailability and moderate metabolic stability, suggesting that it could be developed into an effective therapeutic agent if additional optimizations are performed.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive candidate for use in materials science and nanotechnology. For instance, derivatives of this compound could be incorporated into drug delivery systems or used as ligands for metal-based catalysts due to their ability to form stable coordination complexes.
As research continues to uncover new therapeutic targets and mechanisms, compounds like 4-(Furan-2-ylmethyl)-5-(pyrrolidin-1-y l)-4H -1 , 2 , 4 -triazole -3 -thiol will play an increasingly important role in addressing unmet medical needs. The integration of computational methods with experimental techniques will further accelerate the discovery process by enabling rapid screening and optimization of lead compounds.
In conclusion,CAS No .923210 -33 -7 represents a structurally complex yet biologically relevant molecule with significant potential in medicinal chemistry . Its unique combination of heterocyclic moieties , functional groups ,and predicted pharmacological properties makes it a compelling subject for further investigation . As our understanding of disease mechanisms evolves , compounds such as these will continue to serve as valuable tools for developing novel treatments across multiple therapeutic areas .
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